Candidin

Description

Properties

IUPAC Name |

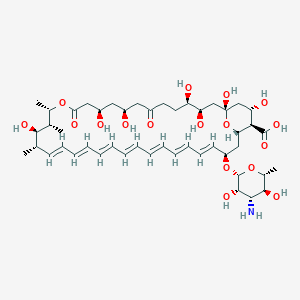

(1S,3R,4R,9S,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,9,11,17,37-heptahydroxy-15,16,18-trimethyl-7,13-dioxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H71NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-36(53)35(52)20-19-31(49)21-32(50)22-33(51)23-39(55)62-29(3)28(2)42(27)56/h5-18,27-30,32-38,40-44,46,50-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28-,29-,30+,32+,33+,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRQTOKMQLIMRF-KACBBQTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(=O)CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H]([C@@H](CCC(=O)C[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H71NO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

922.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1405-90-9 | |

| Record name | Candidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1405-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Candidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001405909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amphotericin B, 8,9-dideoxy-10-hydroxy-7-oxo- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANDIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N0J75483Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Composition of Candidin Skin Test Antigen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the composition of Candidin, a sterile solution of Candida albicans antigens used for intradermal skin testing. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this diagnostic agent.

Quantitative Composition

This compound is formulated as a sterile, aqueous solution for intradermally. The active components are antigens derived from the culture filtrate and cells of two strains of Candida albicans.[1][2][3] The complete composition, including excipients, is detailed in the table below.

| Component | Concentration/Amount | Purpose |

| Active Ingredient | ||

| Candida albicans Antigen | Not Quantified | Elicits a delayed-type hypersensitivity (DTH) response |

| Excipients | ||

| Sodium Chloride | 0.25% (w/v) | Tonicity agent |

| Sodium Bicarbonate | 0.125% (w/v) | Buffering agent |

| Glycerol | 50% (v/v) | Stabilizer |

| Phenol | 0.4% (w/v) | Preservative |

| Polysorbate 80 | 8 ppm | Surfactant/Stabilizer |

| Albumin (Human) | 0.03% (w/v) | Stabilizer |

| Water for Injection | q.s. to 100% | Vehicle |

Manufacturing Process Overview

The production of this compound involves several key stages, beginning with the cultivation of Candida albicans and culminating in a sterile, quality-controlled antigen solution. While the specific, detailed protocols for the manufacturing of this compound® are proprietary, the general workflow can be outlined as follows.

The process begins with the cultivation of two strains of Candida albicans in a chemically-defined medium.[3][4] This medium consists of inorganic salts, biotin, and sucrose.[3] Following propagation, the culture filtrate and cellular components are harvested. The source material undergoes lyophilization (freeze-drying) and is then subjected to an extraction process using a solution containing sodium chloride, sodium bicarbonate, and glycerol.[3] The resulting extract, which contains the active antigenic components, is then formulated with the aforementioned excipients, sterile-filtered, and aseptically filled into multi-dose vials.

Quality Control Overview

Each lot of this compound undergoes rigorous quality control testing to ensure its safety, purity, and potency. A key aspect of this is the potency assay, which is a bioassay designed to measure the biological activity of the antigen in eliciting a delayed-type hypersensitivity (DTH) response. The potency of this compound is confirmed through clinical testing in human subjects with established criteria for a positive response.[4] Every lot is tested to ensure consistency.[5] While specific protocols are proprietary, the general approach involves intradermal administration and subsequent measurement of the induration (hardened, raised area) at the injection site. A positive DTH reaction to this compound is defined as an induration of 5 mm or greater in diameter.[4][6]

Mechanism of Action and Signaling Pathway

The intradermal administration of this compound initiates a localized inflammatory response characteristic of a delayed-type (Type IV) hypersensitivity reaction in individuals who have been previously sensitized to Candida albicans. This response is cell-mediated and involves the activation of antigen-specific T lymphocytes.

The process is initiated by local antigen-presenting cells (APCs), such as Langerhans cells and macrophages in the skin. These APCs recognize and process the Candida albicans antigens. The recognition of Candida pathogen-associated molecular patterns (PAMPs), such as β-glucans and mannans, is mediated by various pattern recognition receptors (PRRs) on the surface of these immune cells. Key PRRs involved include Dectin-1, Toll-like receptors (TLRs), and the mannose receptor.

Upon antigen presentation by APCs, memory T helper (Th1) cells that were primed during a prior encounter with C. albicans become activated. These activated Th1 cells release a cascade of pro-inflammatory cytokines, including interferon-gamma (IFN-γ), interleukin-2 (IL-2), and tumor necrosis factor-alpha (TNF-α). These cytokines orchestrate the recruitment and activation of other immune cells, predominantly macrophages, to the site of injection. The accumulation and activation of these cells lead to the characteristic induration and erythema of a positive skin test, which typically peaks at 24 to 48 hours after administration.[1]

Detailed Methodologies

While the precise, proprietary protocols for the manufacturing and quality control of this compound are not publicly available, a general experimental workflow for the preparation and administration of a Candida albicans skin test antigen can be conceptualized as follows.

A. Conceptual Protocol for Antigen Preparation

-

Culture of Candida albicans : Selected strains of C. albicans are inoculated into a sterile, chemically-defined liquid culture medium. The cultures are incubated under controlled conditions of temperature and aeration to promote growth.

-

Harvest and Lysis : The fungal cells and culture supernatant are harvested. The cells are then subjected to a lysis procedure to release intracellular antigens. This can be achieved through mechanical means (e.g., bead beating, sonication) or enzymatic digestion.

-

Extraction and Clarification : The antigenic components from both the cell lysate and the culture supernatant are extracted into a suitable buffer. The extract is then clarified through centrifugation and/or filtration to remove cellular debris.

-

Purification and Diafiltration : The clarified extract may undergo further purification steps, such as chromatography, to enrich for the desired antigens. Diafiltration is then performed to exchange the buffer with the final formulation buffer and to remove low molecular weight impurities.

-

Sterile Filtration and Formulation : The purified antigen concentrate is diluted to the target potency and formulated with the necessary excipients. The final solution is then passed through a 0.22 µm sterilizing filter into a sterile bulk container.

B. Administration Protocol (Mantoux Method)

The administration of this compound follows the Mantoux method, which is a standardized procedure for intradermal injections.

-

Site Preparation : A site on the volar surface of the forearm is cleansed with 70% alcohol and allowed to air dry.

-

Injection : Using a sterile tuberculin syringe and a 26- or 27-gauge needle, 0.1 mL of the this compound solution is injected intradermally.[4][6] The injection should be performed with the needle bevel facing upward, creating a distinct, pale wheal (a small, raised blister) approximately 6 to 10 mm in diameter.

-

Reading the Reaction : The injection site is examined 48 hours after administration.[1] The diameter of the induration (not erythema) is measured in millimeters across the forearm. A positive reaction is defined as an induration of 5 mm or more.[4][6]

References

The History and Development of Candidin for Delayed-Type Hypersensitivity Testing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candidin, a sterile extract of Candida albicans, is a crucial tool in the assessment of cell-mediated immunity (CMI). Its application in delayed-type hypersensitivity (DTH) testing provides a valuable in vivo measure of T-cell function. A positive skin test reaction to this compound indicates that the cellular immune system is capable of recognizing and mounting a response to a common recall antigen. This is particularly significant in the clinical evaluation of anergy, a state of non-responsiveness of the immune system to antigens, often observed in immunocompromised individuals. This technical guide provides an in-depth exploration of the history, development, and immunological basis of this compound for DTH testing.

History and Development

The use of fungal extracts to elicit a DTH response has a long history, predating the standardized and FDA-approved products available today. Early research into fungal hypersensitivity utilized various preparations, often referred to as "dermatophytins" or "trichophytins," derived from different species of fungi. These initial extracts were typically crude, non-standardized preparations, leading to variability in potency and clinical results.

The modern era of standardized Candida albicans skin test antigens began with the recognition of the widespread exposure of the general population to this commensal yeast, making it an ideal recall antigen. The development of the currently available FDA-approved this compound (Candida albicans Skin Test Antigen for Cellular Hypersensitivity) marked a significant advancement in the field. This product, initially approved in 1995, is manufactured by Nielsen BioSciences, Inc.[1]

A key milestone in the standardization of this compound occurred in 2021, with the FDA's approval of a change in the potency release test from human subjects to a guinea pig model.[2] This transition to an animal model allows for more consistent and controlled potency testing of each batch, ensuring a more reliable and standardized product for clinical and research use.

Antigen Preparation and Standardization

The production of this compound involves the cultivation of two strains of Candida albicans in a chemically defined medium.[3] The final product is a sterile, clear, colorless solution derived from the culture filtrate and cells of these yeast strains.[3] The pH of the solution is maintained between 7.0 and 8.5.

Initially, the potency of this compound was controlled through clinical testing in normal subjects with pre-determined enrollment criteria.[3] However, as of 2021, the potency of each lot is standardized using a validated assay in guinea pigs, which measures the relative potency based on induration responses at different dilutions against an internal reference standard.[2] This ensures a consistent and reproducible product for reliable DTH testing.

Quantitative Data on this compound Performance

The efficacy of this compound as a DTH testing agent has been evaluated in various populations. The following tables summarize the quantitative data on response rates.

| Population | Number of Subjects | Positive Response Rate (≥5 mm induration) | Mean Induration (Responders) | Source |

| Healthy Adults (Study 1) | 18 | 78% | Not Reported | CANDIN® Package Insert |

| Healthy Adults (Study 2) | 35 | 60% | 12.8 mm (males), 13.0 mm (females) | CANDIN® Package Insert |

| HIV-Infected Adolescents | 123 | Significantly higher than tetanus and mumps antigens | Not Reported | [4] |

| Pediatric Patients (4 mo - 16 yrs) | 78 | 64% | Not Reported | [5] |

| Cancer Patients (Lung Cancer) | 18 | 28% | Not Reported | [6] |

| Cancer Patients (Metastatic) | 20 | 0% | Not Reported | [6] |

Experimental Protocols

Administration of this compound

The standard method for this compound administration is the Mantoux test, which involves an intradermal injection.

Materials:

-

CANDIN® (Candida albicans Skin Test Antigen) sterile solution

-

1 mL sterile syringe with a 27-gauge, ½-inch needle

-

70% alcohol swabs

-

Millimeter ruler

Procedure:

-

Site Selection: Choose a site on the volar surface of the forearm or the outer aspect of the upper arm. The skin should be clean and free of lesions, hair, and veins.

-

Skin Preparation: Cleanse the selected site with a 70% alcohol swab and allow it to air dry completely.

-

Syringe Preparation: Withdraw 0.1 mL of the this compound solution into the syringe.

-

Injection: Stretch the skin taut at the injection site. Insert the needle, bevel up, just under the superficial layer of the skin. A distinct, sharply defined bleb (a small blister-like elevation) of about 6-10 mm in diameter should form. If a bleb does not form, or if the antigen leaks from the site, the test should be repeated at a new site at least 5 cm away from the original site.

-

Post-Injection: Do not cover the site with a bandage. Instruct the individual to avoid scratching or rubbing the area.

Reading and Interpretation of the DTH Reaction

The DTH reaction to this compound should be read 48 hours after the injection.

Procedure:

-

Visual Inspection: Observe the test site for erythema (redness) and induration (hardening).

-

Palpation and Measurement: The presence and size of induration are the key indicators of a DTH response. The diameter of the induration should be measured across the forearm. The longest diameter and the diameter perpendicular to it should be measured to the nearest millimeter. The average of these two diameters is recorded as the result. A flexible millimeter ruler should be used.

-

Interpretation:

-

Positive Reaction: An induration of 5 mm or greater is considered a positive reaction, indicating an intact cell-mediated immune response to Candida albicans.

-

Negative Reaction: An induration of less than 5 mm is considered a negative reaction. This may indicate anergy or a lack of prior sensitization to Candida albicans.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of the DTH Response to this compound

The DTH reaction to this compound is a classic example of a T-cell mediated immune response. The following diagram illustrates the key cellular and molecular events.

Experimental Workflow for this compound DTH Testing

The following diagram outlines the logical workflow for performing and interpreting a this compound DTH test.

Conclusion

This compound remains an indispensable tool for the in vivo assessment of cell-mediated immunity. Its development from non-standardized fungal extracts to a well-characterized, FDA-approved, and potency-standardized product has significantly improved its reliability and clinical utility. Understanding the history, proper administration, and immunological basis of the this compound DTH test is essential for researchers, scientists, and drug development professionals working in fields where the evaluation of immune function is critical. This guide provides a comprehensive overview to support the effective and accurate use of this important diagnostic agent.

References

- 1. [Delayed type hypersensitivity reactions to "Candida albicans" in mice (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How Important Fungal Antigens Test Are - Creative Diagnostics [creative-diagnostics.com]

- 3. Delayed hypersensitivity skin testing to mumps and Candida albicans antigens is normal in middle-aged HTLV-I- and-II-infected U.S. cohorts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Performance of Antigens Used in Detecting Delayed-Type Hypersensitivity in Adolescents Infected with the Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pediatric case series evaluating a standardized Candida albicans skin test product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

The Immunobiology of Candidin-Induced Delayed-Type Hypersensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candidin, a sterile extract of Candida albicans, is a valuable tool for assessing cell-mediated immunity through the elicitation of a delayed-type hypersensitivity (DTH) response. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning the this compound-induced DTH reaction. It details the intricate signaling pathways, presents quantitative data from key studies, and outlines the experimental protocols used to investigate this immunological phenomenon. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in immunology and drug development, offering a foundational understanding of the principles and methodologies associated with the this compound DTH response.

Introduction to Delayed-Type Hypersensitivity and this compound

Delayed-type hypersensitivity (DTH), also known as Type IV hypersensitivity, is a T-cell-mediated inflammatory reaction that takes 24 to 72 hours to develop.[1] Unlike immediate hypersensitivity reactions, which are antibody-mediated, DTH is orchestrated by mononuclear leukocytes, primarily T lymphocytes and macrophages.[1] This response is a crucial defense mechanism against intracellular pathogens such as mycobacteria and fungi.[1]

This compound, an extract derived from cultures of Candida albicans, serves as a skin test antigen to evaluate cellular hypersensitivity.[2] When injected intradermally, this compound antigens trigger a localized DTH response in individuals with intact cell-mediated immunity to Candida.[2] This reaction, characterized by induration and erythema, is a clinical indicator of a functional cellular immune system.[2][3] A positive response is typically defined as an area of induration of 5 mm or greater, observed approximately 48 hours after administration.[2]

The Cellular and Molecular Cascade of the this compound DTH Response

The DTH response to this compound is a complex interplay of various immune cells and signaling molecules, which can be broadly divided into a sensitization phase and an elicitation phase.

Sensitization Phase: Priming the T-Cell Response

Upon initial exposure to Candida albicans antigens, a sensitization phase occurs, leading to the generation of antigen-specific memory T cells.

-

Antigen Presentation: Antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages, in the skin and lymphoid tissues recognize and phagocytose Candida albicans or its components.[4] Fungal Pathogen-Associated Molecular Patterns (PAMPs) are recognized by Pattern Recognition Receptors (PRRs) on APCs, such as C-type lectin receptors (CLRs) and Toll-like receptors (TLRs).[5][6]

-

T-Cell Activation and Differentiation: The APCs process the fungal antigens and present them via MHC class II molecules to naïve CD4+ T cells.[4][7] This interaction, along with co-stimulatory signals and the cytokine milieu, drives the differentiation of naïve T cells into effector T helper (Th) cells, predominantly Th1 and Th17 cells.[6][8] Th1 cells are critical for controlling systemic fungal infections, while Th17 cells are essential for preventing mucosal infections.[6]

-

Memory Cell Formation: Following the initial immune response, a population of long-lived memory T cells specific for Candida antigens is established.[4]

Elicitation Phase: The DTH Reaction to this compound

The intradermal injection of this compound in a sensitized individual triggers the elicitation phase, leading to the characteristic DTH skin reaction.

-

Antigen Recognition: APCs at the injection site capture and process the this compound antigens, presenting them to circulating memory Th1 cells.[4]

-

T-Cell Recruitment and Activation: Activated memory Th1 cells release a battery of pro-inflammatory cytokines and chemokines. Key among these is Interferon-gamma (IFN-γ).[9][10]

-

Inflammatory Cascade:

-

Chemokines (e.g., CXCL10, CCL2) recruit a large number of monocytes and other leukocytes from the bloodstream to the site of injection.

-

IFN-γ activates the recruited monocytes, transforming them into inflammatory macrophages. These activated macrophages are the primary effector cells of the DTH response, responsible for eliminating the antigen and causing local tissue inflammation and induration.

-

Other cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-2 (IL-2) , further amplify the inflammatory response and T-cell proliferation.[11][12]

-

The peak of this inflammatory infiltration and cytokine production occurs 24 to 48 hours after antigen challenge, resulting in the visible and palpable skin lesion.[13]

Quantitative Data in this compound DTH Response

The following tables summarize quantitative data from various studies on the this compound-induced DTH response.

Table 1: Clinical Response to this compound Skin Test in Healthy and Immunocompromised Individuals

| Population | Number of Subjects | Positive Response Rate (%) (≥5mm induration) | Mean Induration (mm) | Reference |

| Healthy Adults | 95 | 92.6 | 17.8 | [14] |

| Healthy Adults | 100 | 69.0 (yeast cell suspension) | Not Reported | [15] |

| Healthy Adults | Not Specified | ~80 | Not Reported | [2] |

| HIV-infected Adolescents | 123 | Significantly higher than tetanus or mumps antigens | Not Reported | [16] |

| Chronic Kidney Disease (Stage 3) | Not Specified | 55.5 | Not Reported | [3] |

| Chronic Kidney Disease (Stage 4) | Not Specified | 52.3 | Not Reported | [3] |

| Chronic Kidney Disease (Stage 5) | Not Specified | 24.0 | Not Reported | [3] |

Table 2: Effects of Immunosuppressive Drugs on C. albicans-induced DTH in Animal Models

| Animal Model | Immunosuppressive Drug | Dosage | Effect on DTH Response | Reference |

| Juvenile Rats | Cyclosporin A (CsA) | ≥10 mg/kg/day | Statistically significant decrease in footpad swelling | [17] |

| Juvenile Rats | Cyclophosphamide (CPS) | ≥5 mg/kg/day | Statistically significant decrease in footpad swelling | [17] |

| Juvenile Rats | Dexamethasone (DEX) | ≥0.03 mg/kg/day | Statistically significant decrease in footpad swelling | [17] |

| B6C3F1 Mice | Azathioprine (AZA) | ≥20 mg/kg | Decreased footpad swelling | [18] |

| B6C3F1 Mice | Cyclophosphamide (CPS) | ≥10 mg/kg | Decreased footpad swelling | [18] |

| B6C3F1 Mice | Cyclosporin A (CSA) | ≥3 mg/kg | Decreased footpad swelling | [18] |

| B6C3F1 Mice | Dexamethasone (DEX) | ≥0.3 mg/kg | Decreased footpad swelling | [18] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of DTH studies. The following are generalized protocols based on cited literature for inducing and assessing the DTH response to Candida albicans antigens in animal models.

Murine Model of C. albicans-induced DTH

This protocol is adapted from studies in mice.[17][18][19]

Materials:

-

Female C57BL/6 or B6C3F1 mice, 6-8 weeks old.

-

Formalin-fixed C. albicans (for sensitization).

-

This compound or C. albicans-derived chitosan (for challenge).

-

Phosphate-buffered saline (PBS).

-

Complete Freund's Adjuvant (CFA) (optional, for enhanced sensitization).[20]

-

Precision calipers for measurement.

Protocol:

-

Acclimation: Acclimate mice for at least 7 days before the start of the experiment.[20]

-

Sensitization (Day 0):

-

Prepare an emulsion of formalin-fixed C. albicans with or without CFA.

-

Inject mice subcutaneously with 0.1 mL of the emulsion at two sites on the lower back (0.05 mL per site).[20]

-

-

Challenge (Day 5-38, depending on the study):

-

Prepare a solution of this compound or chitosan in PBS.

-

Measure the baseline thickness of the hind footpad or ear using calipers.

-

Inject 20 µL of the challenge antigen solution into the plantar surface of one hind footpad.

-

Inject 20 µL of PBS into the contralateral footpad as a negative control.[20]

-

-

Measurement (24 and 48 hours post-challenge):

-

Measure the thickness of both footpads at 24 and 48 hours after the challenge.

-

The DTH response is calculated as the difference in thickness between the antigen-injected footpad and the PBS-injected footpad.

-

Ex Vivo DTH Assay in Rats

This protocol provides a more quantitative measure of the T-cell response.[21]

Materials:

-

Juvenile rats.

-

C. albicans for sensitization and chitosan for challenge.

-

Dexamethasone or other test compounds.

-

Splenocyte isolation reagents.

-

Cell culture medium and supplements.

-

ELISA kit for rat IFN-γ.

Protocol:

-

Sensitization and Challenge: Follow a similar procedure as in the murine model for sensitization and challenge.

-

Splenocyte Isolation:

-

At a specified time point after challenge, euthanize the rats and aseptically remove the spleens.

-

Prepare a single-cell suspension of splenocytes.

-

-

In Vitro Restimulation:

-

Culture the splenocytes in the presence of C. albicans-derived chitosan.

-

Include a negative control (medium alone) and a positive control (e.g., a mitogen).

-

-

Cytokine Analysis:

-

After 24-72 hours of incubation, collect the culture supernatants.

-

Measure the concentration of IFN-γ in the supernatants using an ELISA.

-

The level of IFN-γ production is a quantitative measure of the DTH response.

-

Visualizing the Mechanism: Signaling Pathways and Workflows

Signaling Pathway of this compound DTH Response

Caption: Signaling cascade of the this compound-induced DTH response.

Experimental Workflow for In Vivo DTH Assay

Caption: Workflow for an in vivo delayed-type hypersensitivity assay.

Conclusion

The DTH response to this compound is a well-established in vivo measure of cell-mediated immunity, driven primarily by a Th1-type cellular response. The intricate cascade of antigen presentation, T-cell activation, and cytokine-mediated inflammation provides multiple points for investigation and potential therapeutic intervention. The experimental models and quantitative data presented herein offer a framework for the continued study of this important immunological process and its application in preclinical and clinical research. A thorough understanding of the mechanisms underlying the this compound DTH response is essential for its proper interpretation in assessing immune function and for the development of novel immunomodulatory therapies.

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. nielsenbio.com [nielsenbio.com]

- 3. itmedicalteam.pl [itmedicalteam.pl]

- 4. researchgate.net [researchgate.net]

- 5. T cell responses to control fungal infection in an immunological memory lens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. T Cell Antifungal Immunity and the Role of C-Type Lectin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dendritic Cells Discriminate between Yeasts and Hyphae of the Fungus Candida albicans : Implications for Initiation of T Helper Cell Immunity in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A mannoprotein constituent of Candida albicans that elicits different levels of delayed-type hypersensitivity, cytokine production, and anticandidal protection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A mannoprotein constituent of Candida albicans that elicits different levels of delayed-type hypersensitivity, cytokine production, and anticandidal protection in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Cytokine response to inactivated Candida albicans in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Induction of delayed-type hypersensitivity and interferon-gamma to Candida albicans and anti-hen-egg white lysozyme antibody as phenotypic markers of enhanced bovine immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. apjai-journal.org [apjai-journal.org]

- 15. This compound: comparison of two antigens for cutaneous delayed hypersensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Performance of Antigens Used in Detecting Delayed-Type Hypersensitivity in Adolescents Infected with the Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Validation of a Candida albicans delayed-type hypersensitivity (DTH) model in female juvenile rats for use in immunotoxicity assessments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. [Delayed type hypersensitivity reactions to "Candida albicans" in mice (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Hooke - Protocols - Immunization of Mice to Induce DTH Response [hookelabs.com]

- 21. Evaluation of a novel delayed-type hypersensitivity assay to Candida albicans in adult and neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Candida albicans Strains and Methodologies for Candidin Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candidin, a sterile extract of Candida albicans, is a critical diagnostic tool used to assess cell-mediated immunity through delayed-type hypersensitivity (DTH) skin testing. The potency and composition of this antigenic preparation are fundamentally dependent on the specific strain of C. albicans selected and the intricacies of the manufacturing process. An overgrowth of this common commensal fungus can lead to candidiasis, ranging from superficial mucosal infections to life-threatening systemic conditions, particularly in immunocompromised individuals[1][2]. The antigens in this compound are primarily derived from the fungal cell wall, which is a dynamic and complex structure essential for the pathogen's viability and interaction with the host[3][4].

This technical guide provides an in-depth overview of the core elements involved in this compound production, focusing on key C. albicans strains, detailed experimental methodologies for antigen extraction and purification, and the underlying biochemical pathways that govern the expression of relevant antigens.

Key Candida albicans Strains for Antigen Production

The selection of an appropriate C. albicans strain is a foundational step for the reproducible manufacturing of this compound. While strains used for commercial production are often proprietary, the scientific literature points to several well-characterized strains used for research and development.

Selection Criteria for Production Strains:

-

High Antigen Expression: The strain must consistently produce high levels of the desired cell wall antigens, primarily mannoproteins, which are responsible for eliciting the DTH response.

-

Genetic and Phenotypic Stability: To ensure batch-to-batch consistency, the selected strain must be stable and not prone to high-frequency phenotypic switching[1].

-

Robust Growth Characteristics: The strain should grow efficiently and reliably in defined culture media, allowing for scalable production.

-

Well-Characterized Genome: Using a strain with a sequenced genome, such as SC5314, facilitates a deeper understanding of the genetic regulation of antigen expression.

Commonly cited strains in research that serve as models for antigen studies include:

-

SC5314: A widely used and well-characterized reference strain for C. albicans research, often employed in studies of virulence, morphology, and proteomics[5].

-

ATCC Strains (e.g., ATCC 90028, ATCC 6258): Strains from the American Type Culture Collection are standardized and often used as reference points in comparative studies and for developing reproducible protocols[6].

The this compound Production Workflow

The manufacturing of this compound is a multi-stage process that begins with the cultivation of the selected C. albicans strain and concludes with a sterile, standardized antigenic extract. The overall workflow can be divided into upstream (cell growth), downstream (extraction and purification), and quality control phases.

Caption: A generalized workflow for the production of this compound from C. albicans.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies described in the scientific literature for the isolation and purification of C. albicans antigens.

Protocol 1: Culture and Harvesting

-

Inoculation: Inoculate a starter culture of the selected C. albicans strain (e.g., SC5314) in 10 mL of a rich liquid medium such as YPD (Yeast Extract-Peptone-Dextrose). Incubate overnight at 30°C with shaking[7].

-

Scale-Up: Use the starter culture to inoculate a larger volume of production medium (e.g., 1 L of RPMI medium). Incubate at 37°C with shaking to promote growth and expression of relevant antigens[8]. Growth conditions such as temperature and pH can induce morphological changes like hyphal formation, which is a key virulence trait[9].

-

Harvesting: Collect the yeast cells during the exponential growth phase.

-

Centrifugation: Pellet the cells by centrifuging at 5,000 x g for 10 minutes at 4°C. Wash the pellet twice with sterile, ice-cold phosphate-buffered saline (PBS).

-

Vacuum Filtration: For filamentous cells that are difficult to pellet, use vacuum filtration to harvest the cell mass onto a filter membrane. This method is rapid and minimizes changes to the RNA expression profile[8].

-

-

Storage: The cell pellet or filter can be processed immediately or flash-frozen and stored at -80°C.

Protocol 2: Antigen Extraction

The goal is to disrupt the tough fungal cell wall to release cell wall-associated and cytosolic antigens.

-

Mechanical Lysis (Bead Beating):

-

Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors).

-

Transfer the cell suspension to a screw-cap tube containing an equal volume of 0.5 mm zirconia/silica beads[8].

-

Perform mechanical disruption using a bead beater for multiple cycles (e.g., 6 cycles of 1 minute each) at 4°C to prevent protein degradation[8][10].

-

-

Enzymatic Lysis:

-

Resuspend the cell pellet in a buffer containing a lytic enzyme mixture, such as Zymolyase, which contains β-1,3-glucanase activity to digest the cell wall[11].

-

Incubate according to the manufacturer's instructions, typically for 1-2 hours at 37°C.

-

-

Separation: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C. The supernatant contains the soluble cytosolic and extracted cell wall antigens[10]. For a combined extract, the remaining pellet can be further treated with detergents like SDS to solubilize more integral cell wall components[10].

Protocol 3: Antigen Purification

A multi-step approach is required to purify the antigenic mannoproteins from the crude extract.

-

Precipitation and Dialysis:

-

Perform ammonium sulfate precipitation to concentrate the protein fraction.

-

Dialyze the resuspended pellet extensively against a suitable buffer (e.g., Tris-HCl) to remove the salt and smaller molecules.

-

-

Gel Filtration Chromatography:

-

Load the dialyzed concentrate onto a gel filtration column (e.g., Sephacryl S-300) to separate molecules based on size.

-

Collect fractions and test for immunoreactivity using an appropriate assay (e.g., ELISA with patient sera). This step helps isolate the high-molecular-weight mannoprotein complexes[11].

-

-

Hydrophobic Interaction Chromatography (HIC):

-

Final Formulation: The purified antigen pool is dialyzed against a physiologically compatible buffer (e.g., saline with stabilizers), sterile-filtered through a 0.22 µm membrane, and standardized for protein concentration and biological potency.

Quantitative Analysis of Antigen Purification

Obtaining precise, comparable data on antigen yield is challenging due to variations in strains and protocols. However, studies on specific antigen purification provide a benchmark for process efficiency. The table below summarizes data from a two-step purification of a germ tube-specific antigen[12].

| Purification Step | Total Protein (mg) | Total Carbohydrate (mg) | Antigen Activity (Units) | Specific Activity (Units/mg protein) | Purification (Fold) | Recovery (%) |

| Crude Zymolyase Extract | 15.1 | 4.9 | 3,200 | 212 | 1.0 | 100 |

| Gel Filtration Chromatography | 1.1 | 1.0 | 1,280 | 1,164 | 5.5 | 40.0 |

| Hydrophobic Interaction Chrom. | 0.0086 | 0.3 | 218 | 26,744 | 126.1 | 6.8 |

Table adapted from data on the purification of a C. albicans germ tube-specific antigen.[12]

Key Signaling Pathways for Antigen Expression

The primary antigens in this compound are mannoproteins, which are extensively glycosylated proteins that dominate the outermost layer of the fungal cell wall[13][14]. Their expression and localization are controlled by complex signaling networks.

The Cell Wall Integrity (CWI) Pathway

The CWI pathway is a critical signaling cascade that regulates cell wall biogenesis and remodeling in response to environmental stress, ensuring the cell's structural integrity[4]. This pathway directly influences the expression and incorporation of cell wall proteins.

-

Sensing: Cell surface sensors (e.g., Wsc1, Mid2) detect cell wall stress.

-

Activation: The sensors activate the GTPase Rho1.

-

MAPK Cascade: Rho1 activates Protein Kinase C (Pkc1), which in turn initiates a mitogen-activated protein kinase (MAPK) cascade (Bck1 -> Mkk2 -> Mkc1)[4].

-

Transcriptional Regulation: The terminal kinase, Mkc1, phosphorylates transcription factors that regulate the expression of genes involved in cell wall synthesis, including those encoding mannoproteins and glucan synthases (e.g., FKS1)[4].

Caption: The Cell Wall Integrity (CWI) signaling pathway in C. albicans.

Conclusion

The production of a potent and reliable this compound reagent for clinical use is a complex undertaking that relies on a deep understanding of Candida albicans biology. The process begins with the careful selection of a stable, high-expressing fungal strain and proceeds through a meticulously controlled series of manufacturing steps. The protocols for culture, extraction, and purification must be robust and reproducible to ensure the quality and consistency of the final product. Furthermore, a thorough knowledge of the signaling pathways, such as the CWI pathway, that regulate the expression of key mannoprotein antigens can open avenues for optimizing production yields and developing next-generation reagents. This guide provides a foundational framework for professionals engaged in the research and development of this important immunological diagnostic tool.

References

- 1. Candida albicans - Wikipedia [en.wikipedia.org]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. Cell Wall and Secreted Proteins of Candida albicans: Identification, Function, and Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Molecular and Physiological Study of Candida albicans by Quantitative Proteome Analysis [mdpi.com]

- 6. Evaluation of 11 DNA Automated Extraction Protocols for the Detection of the 5 Mains Candida Species from Artificially Spiked Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Candida albicans pathogenicity mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation of combined extract of cell wall and cytosol antigens of Candida albicans for immunoblot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Purification of a Candida albicans germ tube specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Cell Wall N-Linked Mannoprotein Biosynthesis Requires Goa1p, a Putative Regulator of Mitochondrial Complex I in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Immunological Basis of the Candidin Test

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Candidin skin test, a classical tool for assessing cell-mediated immunity, relies on a delayed-type hypersensitivity (DTH) reaction to antigens derived from Candida albicans. This guide delves into the intricate immunological mechanisms underpinning this test. It provides a comprehensive overview of the key cellular players, signaling cascades, and cytokine networks involved. Detailed experimental protocols for evaluating the this compound response are presented, alongside quantitative data to aid in the interpretation of results. This document serves as a technical resource for researchers and professionals in immunology and drug development seeking a deeper understanding of the in-vivo assessment of T-cell function.

Introduction

The this compound test is an intradermal skin test used to evaluate the competence of an individual's cell-mediated immune system.[1] A positive reaction, characterized by induration at the injection site, indicates a prior sensitization to Candida albicans antigens and a functional T-cell-mediated immune response.[2][3] This test is often employed in clinical settings to assess anergy, a state of non-responsiveness of the immune system to antigens.[1] Understanding the immunological basis of this test is crucial for its proper application and for the development of novel immunomodulatory therapeutics.

The immunological response to this compound is a classic example of a delayed-type hypersensitivity (DTH), or Type IV hypersensitivity, reaction.[4][5] This response is not mediated by antibodies but rather by T-lymphocytes and macrophages. The reaction typically manifests 24 to 48 hours after the intradermal injection of Candida albicans antigens.[1][2]

Core Immunological Principles

The development of a DTH reaction to this compound involves a complex interplay of various immune cells and signaling molecules, which can be broadly divided into a sensitization phase and an elicitation phase.

Antigens in this compound

This compound is a sterile extract prepared from the culture filtrate and cells of Candida albicans.[1] The key immunogenic components are primarily proteins and mannans (polysaccharides) from the fungal cell wall. These antigens are recognized by the host's immune system as foreign.

The Cellular Cascade

Antigen Presenting Cells (APCs): Following intradermal injection, the Candida antigens are processed by local antigen-presenting cells (APCs), primarily dendritic cells (DCs) and macrophages.[5]

T-Lymphocyte Activation: These APCs migrate to regional lymph nodes where they present the processed antigens to naive T-lymphocytes via the Major Histocompatibility Complex (MHC) class II molecules.[5] This interaction, along with co-stimulatory signals, leads to the activation and clonal expansion of Candida-specific CD4+ T-helper (Th) cells.

Key T-cell Subsets: The primary T-cell subsets involved in the this compound reaction are Th1 and Th17 cells.[6][7]

-

Th1 cells are crucial for cell-mediated immunity and are characterized by the production of interferon-gamma (IFN-γ).

-

Th17 cells play a significant role in mucosal immunity against fungi and produce interleukin-17 (IL-17).[8]

Elicitation Phase: Upon re-exposure to the Candida antigens (during the skin test), sensitized Th1 and Th17 cells are recruited to the site of injection. They release a battery of cytokines and chemokines that orchestrate the inflammatory response.

Recruitment of Other Immune Cells: These signaling molecules attract and activate other immune cells, including macrophages and neutrophils, to the site. This influx of cells and the local inflammation lead to the characteristic induration and erythema of a positive test.[5]

Signaling Pathways in the this compound Response

The recognition of Candida albicans antigens by APCs is mediated by Pattern Recognition Receptors (PRRs), which trigger downstream signaling pathways culminating in cytokine production and T-cell activation.

Dectin-1 Signaling Pathway

Dectin-1 is a C-type lectin receptor on phagocytes that recognizes β-glucans, a major component of the Candida cell wall.[9][10] Binding of β-glucan to Dectin-1 initiates a signaling cascade through the spleen tyrosine kinase (Syk).[8] This pathway is critical for phagocytosis, the production of reactive oxygen species (ROS), and the induction of pro-inflammatory cytokines such as TNF-α and IL-6.[9][11]

Toll-Like Receptor (TLR) Signaling Pathway

Toll-like receptors, particularly TLR2 and TLR4, also play a role in recognizing Candida cell wall components like mannans and phospholipomannans.[12][13] TLR activation triggers a signaling cascade involving adaptor proteins like MyD88, leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[14][15]

Data Presentation: Quantitative Aspects of the this compound Test

Table 1: Interpretation of this compound Skin Test Results

| Induration Diameter (48 hours) | Interpretation | Reference(s) |

| ≥ 5 mm | Positive Reaction (Intact Cell-Mediated Immunity) | [1][2][3] |

| < 5 mm | Negative Reaction (Possible Anergy) | [1][2][3] |

Note: The cut-off for a positive reaction can vary slightly based on the specific product and clinical context.

Table 2: T-Cell Responses to Candida albicans Antigens in vitro

| Assay | Parameter | Typical Result in Healthy Individuals | Reference(s) |

| Lymphocyte Proliferation Assay | Stimulation Index (SI) | SI > 3 considered positive | [16][17] |

| Flow Cytometry | % of Candida-reactive CD4+ T-cells (CD69+/CD154+) | > 0.40% | [18][19] |

Table 3: Cytokine Production in Response to Candida albicans Antigens

| Cytokine | Typical Response in Healthy Individuals (PBMC stimulation) | Reference(s) |

| IFN-γ | Significant increase | [20][21] |

| TNF-α | Significant increase | [20][22] |

| IL-6 | Significant increase | [20][21][23] |

| IL-17A | Significant increase | [20][24] |

| IL-10 | Moderate increase | [20][21] |

| IL-1β | Significant increase | [20][22] |

| IL-23 | Moderate increase | [20] |

Note: Cytokine concentrations can vary significantly based on the specific experimental conditions (e.g., antigen concentration, incubation time, and individual donor variability). The table indicates the general trend of cytokine responses.

Experimental Protocols

This compound Skin Test Administration and Reading

Objective: To assess delayed-type hypersensitivity to Candida albicans in vivo.

Materials:

-

CANDIN® (Candida albicans skin test antigen)

-

Tuberculin syringe (1 mL) with a 27-gauge needle

-

70% alcohol swabs

-

Millimeter ruler

Procedure:

-

Cleanse the skin on the volar surface of the forearm with a 70% alcohol swab and allow it to dry.[1]

-

Intradermally inject 0.1 mL of CANDIN® as superficially as possible, creating a distinct, sharply defined bleb.[1][2]

-

After 48 hours, visually inspect and palpate the injection site to determine the extent of induration.[2]

-

Measure the diameter of the indurated area across two orthogonal diameters using a millimeter ruler. The mean of these two measurements is recorded as the DTH response.[2]

In Vitro Lymphocyte Proliferation Assay

Objective: To measure the proliferation of T-cells in response to Candida albicans antigens.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood

-

RPMI 1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics

-

Candida albicans antigen extract

-

96-well cell culture plates

-

Carboxyfluorescein succinimidyl ester (CFSE) or ³H-thymidine

-

Flow cytometer or liquid scintillation counter

Procedure (CFSE Method):

-

Isolate PBMCs from heparinized whole blood using Ficoll-Paque density gradient centrifugation.[25]

-

Label the PBMCs with CFSE according to the manufacturer's protocol.[26]

-

Seed the labeled PBMCs into a 96-well plate at a density of 1-2 x 10⁵ cells/well.

-

Add Candida albicans antigen extract at a predetermined optimal concentration. Include unstimulated (medium only) and positive (e.g., phytohemagglutinin) controls.

-

Incubate the plate for 5-7 days at 37°C in a humidified 5% CO₂ incubator.

-

Harvest the cells and analyze by flow cytometry. Proliferation is measured by the dilution of CFSE fluorescence in daughter cells.

Cytokine Production Assay

Objective: To quantify the production of cytokines by PBMCs in response to Candida albicans antigens.

Materials:

-

PBMCs

-

RPMI 1640 medium

-

Candida albicans antigen extract

-

96-well cell culture plates

-

ELISA kits for specific cytokines (e.g., IFN-γ, TNF-α, IL-17A)

Procedure:

-

Isolate PBMCs as described in section 5.2.

-

Seed the PBMCs into a 96-well plate at a density of 5 x 10⁵ cells/well.[23]

-

Stimulate the cells with Candida albicans antigen extract. Include an unstimulated control.

-

Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.[23]

-

Collect the cell culture supernatants.

-

Measure the concentration of specific cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.[22]

Mandatory Visualizations

Experimental Workflow for Assessing this compound Response

Logical Relationship of Immune Response to this compound

Conclusion

The this compound test remains a valuable tool for the assessment of cell-mediated immunity. Its immunological basis is a well-orchestrated DTH reaction involving antigen presentation, T-cell activation and differentiation, and the subsequent cytokine-mediated inflammatory response. A thorough understanding of these mechanisms, supported by robust experimental protocols and quantitative data, is essential for its accurate interpretation in both clinical and research settings. This guide provides a foundational resource for professionals seeking to utilize and innovate upon this long-standing immunological assay.

References

- 1. Candida Albicans: Immunity Uses, Side Effects, Dosage [medicinenet.com]

- 2. fda.gov [fda.gov]

- 3. nielsenbio.com [nielsenbio.com]

- 4. DTH Mouse Model - Immunology CRO - InnoSer [innoserlaboratories.com]

- 5. Delayed Type Hypersensitivity Rodent Model - Creative Biolabs [creative-biolabs.com]

- 6. Hooke - Contract Research - Delayed-Type Hypersensitivity (DTH) in C57BL/6 mice [hookelabs.com]

- 7. Abundant Yet Aberrant T Helper Cell Responses to Candida albicans Underlie Mucosal Candidiasis in Humans and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The dectin-1/inflammasome pathway is responsible for the induction of protective T-helper 17 responses that discriminate between yeasts and hyphae of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dectin-1 mediates macrophage recognition of Candida albicans yeast but not filaments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The β-glucan receptor Dectin-1 activates the integrin Mac-1 in neutrophils via Vav protein signaling to promote Candida albicans clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lymphocyte Antigen Proliferation | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 18. Candida-Reactive T Cells for the Diagnosis of Invasive Candida Infection—A Prospective Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Candida-Reactive T Cells for the Diagnosis of Invasive Candida Infection—A Prospective Pilot Study [frontiersin.org]

- 20. Comparative Evaluation of Candida Species-Specific T-Cell Immune Response in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Deregulated Production of Protective Cytokines in Response to Candida albicans Infection in Patients with Chronic Mucocutaneous Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. journals.asm.org [journals.asm.org]

- 24. mdpi.com [mdpi.com]

- 25. Protocol for the assessment of human T cell activation by real-time metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Cellular and Molecular Responses Following Intradermal Candidin Injection

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the immunological events initiated by the intradermal administration of Candidin, a standardized extract of Candida albicans antigens. It covers the cellular cascade, the molecular signaling pathways, and the key effector molecules involved in the delayed-type hypersensitivity (DTH) reaction. This guide is intended to serve as a technical resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the core biological processes.

Introduction: The this compound Skin Test and Delayed-Type Hypersensitivity

Intradermal injection of this compound is a widely used method to assess the integrity of the cell-mediated immune system.[1] The test elicits a classic delayed-type hypersensitivity (DTH) reaction, a T-cell-mediated inflammatory response that is dependent on prior sensitization to Candida albicans antigens.[2][3] This fungus is a common commensal organism, and therefore, a majority of immunocompetent individuals exhibit a positive response.[2][4] A positive test, clinically defined as an area of induration of 5 mm or greater appearing 24 to 48 hours after injection, indicates a functional cellular immune response.[4][5] The reaction is primarily mediated by T-lymphocytes and macrophages, making it a valuable tool for evaluating anergy, particularly as a control for tuberculin skin testing.[1][4]

The response begins with the processing of Candida antigens by local antigen-presenting cells (APCs), which then activate memory T-cells. These activated T-cells release a cascade of cytokines, leading to the recruitment and activation of other immune cells, culminating in the characteristic localized inflammation and induration.[6]

Cellular Responses to this compound Injection

The hallmark of the DTH reaction is the infiltration of leukocytes into the injection site. Histological examination of a positive this compound test reveals a perivascular infiltrate composed primarily of mononuclear cells.

-

Antigen-Presenting Cells (APCs): Resident dermal dendritic cells and macrophages are the first to encounter the Candida antigens.[7] They internalize and process these antigens for presentation on Major Histocompatibility Complex (MHC) Class II molecules.

-

T-Lymphocytes: Memory CD4+ T helper (Th) cells, specifically Th1 and Th17 subsets, are the central players in the DTH response.[6][8] These cells recognize the antigen-MHC II complexes on APCs and become activated.

-

Monocytes and Macrophages: These cells are recruited from the bloodstream and constitute a major component of the cellular infiltrate. They are activated by cytokines like Interferon-gamma (IFN-γ) released by Th1 cells, enhancing their phagocytic and inflammatory functions.

-

Neutrophils: While the classic DTH reaction is mononuclear, neutrophils are also recruited to the site, particularly in the early stages, and can be seen in the stratum corneum in cutaneous candidiasis.[9]

The orchestrated influx and activation of these cells lead to increased vascular permeability, edema, and fibrin deposition, resulting in the clinically observed induration.

Molecular Responses and Signaling Pathways

The cellular events are driven by a complex network of molecular signaling pathways initiated by the recognition of Candida antigens.

Antigen Recognition and APC Activation

APCs recognize Candida antigens through pattern recognition receptors (PRRs).

-

Dectin-1: This C-type lectin receptor recognizes β-(1,3)-glucans on the fungal cell wall.[6] Engagement of Dectin-1 triggers the phosphorylation of its ITAM-like motif and the recruitment of Spleen tyrosine kinase (Syk). This activates the CARD9-Bcl10-MALT1 complex, leading to the activation of the NF-κB transcription factor.[6]

-

Toll-Like Receptors (TLRs): TLR2 and TLR4 are also involved in recognizing Candida components, contributing to the activation of NF-κB and mitogen-activated protein kinase (MAPK) pathways.[10]

Activation of these pathways results in the upregulation of co-stimulatory molecules (e.g., CD80/86) and the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, which are crucial for T-cell activation and differentiation.[6][11]

References

- 1. nielsenbio.com [nielsenbio.com]

- 2. nielsenbio.com [nielsenbio.com]

- 3. [Delayed type hypersensitivity reactions to "Candida albicans" in mice (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Candida Albicans: Immunity Uses, Side Effects, Dosage [medicinenet.com]

- 5. fda.gov [fda.gov]

- 6. Adaptive immune responses to Candida albicans infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Antigen Uptake After Intradermal Microinjection Depends on Antigen Nature and Formulation, but Not on Injection Depth [frontiersin.org]

- 8. Abundant Yet Aberrant T Helper Cell Responses to Candida albicans Underlie Mucosal Candidiasis in Humans and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dermnetnz.org [dermnetnz.org]

- 10. academic.oup.com [academic.oup.com]

- 11. New signaling pathways govern the host response to C. albicans infection in various niches - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Candidin in Assessing T-cell Function

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Candidin, a standardized extract of Candida albicans, and its application as a recall antigen to assess the cell-mediated or T-cell arm of the immune system. The this compound skin test is a valuable in-vivo tool for evaluating delayed-type hypersensitivity (DTH), a classic indicator of intact T-cell function.

Mechanism of Action: The Delayed-Type Hypersensitivity (DTH) Response

The this compound skin test evaluates an individual's ability to mount a recall immune response to Candida antigens, to which most of the healthy population has been previously exposed and sensitized.[1] A positive test indicates that the complex, multi-step process of cell-mediated immunity is functional.[2] This Type IV hypersensitivity reaction is mediated by T-cells and monocytes/macrophages, not antibodies, and typically develops 24 to 48 hours after antigen exposure.[1][3]

The immunological cascade involves several key stages:

-

Antigen Presentation: Following intradermal injection, Antigen Presenting Cells (APCs), such as macrophages and dendritic cells, recognize and process the Candida antigens.[2] These APCs recognize fungal components through Pattern Recognition Receptors (PRRs) like Toll-like Receptors (TLRs), which triggers their activation.[4][5]

-

T-Cell Activation: The APCs migrate to regional lymph nodes and present the processed antigens to previously sensitized memory CD4+ T-helper (Th) cells.[2][6] This interaction, along with co-stimulatory signals, leads to the activation and proliferation of antigen-specific T-cells.[6]

-

Cytokine Cascade & Effector Cell Recruitment: Activated T-helper cells, predominantly of the Th1 phenotype, release a profile of pro-inflammatory cytokines, most notably Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[7][8] This cytokine signaling amplifies the immune response by recruiting a larger population of immune cells, primarily monocytes and other mononuclear leukocytes, to the injection site.[3][9]

-

Inflammation and Induration: The accumulation of these recruited cells and the localized inflammation result in the characteristic hardened, raised area known as induration, which is the hallmark of a positive DTH reaction.[1][10]

Experimental Protocol: this compound Skin Test Administration

The following protocol outlines the standardized procedure for performing the this compound skin test to assess cellular hypersensitivity.

2.1. Materials

-

CANDIN® (Candida albicans Skin Test Antigen for Cellular Hypersensitivity) sterile solution.[10]

-

1 mL sterile syringe with a 27- to 30-gauge, ½-inch needle.[10]

-

70% alcohol swabs.[11]

-

Millimeter ruler for measurement.

2.2. Procedure

-

Dosage Preparation: Draw 0.1 mL of the this compound solution into the sterile syringe.[1]

-

Site Selection and Preparation: Select a test site on the volar (inner) surface of the forearm or the outer aspect of the upper arm.[11] Cleanse the skin thoroughly with a 70% alcohol swab and allow it to air dry.[11]

-

Intradermal Injection: The injection must be administered intradermally, as superficially as possible.[1] Insert the needle just under the surface of the skin and inject the 0.1 mL dose, which should produce a distinct, sharply defined bleb or wheal.[10][11] An unreliable result may occur if the antigen is injected subcutaneously.[11]

-

Observation Period: The reaction typically begins within 24 hours and reaches its maximum intensity between 24 and 48 hours.[1][10]

-

Reading the Result: At 48 hours post-injection, the test site should be visually inspected and palpated.[1] The diameter of the induration (hardened, raised area) should be measured across the forearm (in two diameters at right angles) and the average recorded in millimeters. Erythema (redness) without induration is not considered a positive response.

Data Presentation and Interpretation

A positive DTH reaction to this compound is defined as an area of induration of 5 mm or more.[10][11] This result generally indicates an intact cell-mediated immune response.[2] A negative result (induration < 5 mm) may suggest a compromised T-cell response, a condition known as anergy. However, negative results must be interpreted with caution, as an impairment in any step of the DTH pathway can lead to a negative test.[2] Furthermore, some individuals with normal cellular immunity may not be hypersensitive to Candida.[12] Therefore, concurrent testing with other recall antigens is often recommended.[10][12]

Table 1: Interpretation of this compound Skin Test Results

| Induration Diameter (at 48 hours) | Interpretation | Implication for T-Cell Function |

|---|---|---|

| ≥ 5 mm | Positive Reaction | Intact Cell-Mediated Immunity (CMI) |

| < 5 mm | Negative Reaction / Anergy | Potentially Impaired CMI; requires further investigation |

Table 2: Expected Response Rates in Healthy Adult Populations

| Study | Number of Subjects | Percentage Responding (≥ 5 mm induration) |

|---|---|---|

| Study 1 | 18 | 78% |

| Study 2 | 35 | 60% |

Data sourced from the CANDIN® package insert, reflecting variability in response rates among healthy individuals.[10]

The this compound test is frequently used as a control when performing other skin tests, such as the tuberculin skin test (TST), to rule out anergy as a cause for a negative result.[11][12]

Applications in Research and Drug Development

The this compound DTH assay is a sensitive in-vivo model for assessing cell-mediated immunity and can be used to identify immunotoxic or immunosuppressive compounds.[13] Studies have demonstrated its utility in detecting decreased DTH responses caused by known immunosuppressants like cyclosporin A, cyclophosphamide, and dexamethasone.[13] This makes it a valuable tool in preclinical and clinical development for:

-

Evaluating Immunomodulatory Drugs: Assessing the potential immunosuppressive or immunostimulatory effects of new chemical entities. Pharmacologic doses of corticosteroids, for example, are known to suppress the DTH response.[12]

-

Screening for Immunodeficiency: As a cost-effective screening test for suspected cellular immune deficiency.[2]

-

Clinical Trial Enrollment: Ensuring subjects have a competent immune system before enrollment in vaccine or immunotherapy trials.

References

- 1. drugs.com [drugs.com]

- 2. ajol.info [ajol.info]

- 3. Delayed Hypersensitivity Reactions: Background, Pathophysiology, Etiology [emedicine.medscape.com]

- 4. B Cell Recognition of Candida albicans Hyphae via TLR 2 Promotes IgG1 and IL-6 Secretion for TH17 Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The role of nucleic acid sensors in antifungal immunity [frontiersin.org]

- 6. cusabio.com [cusabio.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Comparative Evaluation of Candida Species-Specific T-Cell Immune Response in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of delayed-type hypersensitivity and interferon-gamma to Candida albicans and anti-hen-egg white lysozyme antibody as phenotypic markers of enhanced bovine immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

- 11. Candida Albicans: Immunity Uses, Side Effects, Dosage [medicinenet.com]

- 12. nielsenbio.com [nielsenbio.com]

- 13. Validation of a Candida albicans delayed-type hypersensitivity (DTH) model in female juvenile rats for use in immunotoxicity assessments - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Understanding: A Technical Guide to the Discovery and Initial Studies of Candida albicans Antigens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans, a commensal yeast that is part of the normal human microbiota, can become an opportunistic pathogen causing infections ranging from superficial mucosal candidiasis to life-threatening systemic disease, particularly in immunocompromised individuals. The initial interactions between the host immune system and the fungus are largely mediated by antigenic molecules on the surface of C. albicans. The discovery and characterization of these antigens in the latter half of the 20th century laid the foundational knowledge for understanding candidiasis pathogenesis, developing diagnostic tools, and identifying potential therapeutic targets. This technical guide provides an in-depth overview of the seminal discoveries and early studies of Candida albicans antigens, focusing on the key molecules, the experimental methodologies employed for their characterization, and the initial insights into the host immune response they elicit.

Key Immunodominant Antigens of Candida albicans

Early research efforts focused on identifying C. albicans antigens that were frequently recognized by the immune systems of infected patients. These immunodominant antigens became the focal point for developing serological diagnostic assays and understanding the host-pathogen interaction. The following table summarizes key antigens identified in initial studies, along with their biochemical properties.

| Antigen Name/Description | Molecular Weight (kDa) | Putative Identification | Cellular Location | Key Findings from Initial Studies |

| Mannoproteins | Highly variable (>200 kDa) | Glycoproteins with extensive mannosylation | Cell wall (outer layer) | Recognized as major cell wall components and key antigens. Mediate adhesion and interaction with host cells.[1][2] |

| 48 kDa Antigen | 48 - 52 kDa | Enolase | Cytoplasm, Cell surface | An immunodominant antigen frequently recognized by sera from patients with systemic candidiasis.[3][4] Its presence on the cell surface suggests a role beyond glycolysis. |

| 47 kDa Antigen | ~47 kDa | Heat shock protein family (Hsp) | Cytoplasm, Cell wall | Recognized by a high percentage of patients with systemic candidiasis and considered a major serodiagnostic marker.[5] |

| 65 kDa Antigen | ~65 kDa | Not definitively identified in early studies | Cytoplasmic | Sera from patients with superficial candidosis showed significant reactivity to this antigen.[5] |

| >200 kDa and 180 kDa Antigens | >200 kDa and 180 kDa | Glycoproteins | Germ tube cell wall | Specifically expressed on the germ tubes of C. albicans, suggesting a role in the yeast-to-hypha transition and invasion.[6] |

| 38 kDa and 29 kDa Antigens | ~38 kDa and ~29 kDa | Not definitively identified in early studies | Cytoplasmic | Recognized more frequently by sera from patients with superficial candidosis compared to controls.[5] |

Experimental Protocols from Foundational Studies

The characterization of C. albicans antigens relied on a combination of biochemical, immunological, and molecular techniques. The following sections detail the methodologies that were instrumental in these early discoveries.

Antigen Extraction

a) Dithiothreitol (DTT) Extraction of Cell Wall Proteins:

This method was used to release proteins that are disulfide-bonded to the cell wall matrix.

-

Cell Culture and Harvesting: Candida albicans cells were cultured in a suitable liquid medium (e.g., Yeast Nitrogen Base with glucose) to the desired growth phase (e.g., logarithmic or stationary). Cells were harvested by centrifugation and washed with a buffered saline solution.

-

DTT Treatment: The washed cell pellet was resuspended in a buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing 10 mM DTT.

-

Incubation: The cell suspension was incubated with gentle agitation for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Separation of Extract: The suspension was centrifuged to pellet the cells. The supernatant, containing the released cell wall proteins, was carefully collected.

-

Further Processing: The DTT extract was often dialyzed to remove DTT and other small molecules and then concentrated, for example, by lyophilization, for subsequent analysis.

b) Cytoplasmic Antigen Extraction:

This protocol aimed to release intracellular antigens.

-

Cell Disruption: Harvested and washed C. albicans cells were disrupted using mechanical methods such as a French press, bead beating with glass beads, or sonication in a suitable lysis buffer.

-

Centrifugation: The cell lysate was subjected to high-speed centrifugation to pellet cell debris, including cell walls and membranes.

-

Supernatant Collection: The clear supernatant, representing the cytoplasmic extract, was collected. This extract contains a complex mixture of soluble proteins, including enzymes and other intracellular antigens.

Antigen Purification and Analysis

a) Concanavalin A Affinity Chromatography for Mannoprotein Purification:

This technique leverages the specific binding of the lectin Concanavalin A (Con A) to mannose residues in mannoproteins.

-

Column Preparation: A chromatography column was packed with Con A-Sepharose resin and equilibrated with a binding buffer (e.g., 20 mM Tris-HCl, 0.5 M NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4).

-

Sample Application: The crude antigen extract (e.g., a cell wall extract) was applied to the equilibrated column.

-

Washing: The column was washed extensively with the binding buffer to remove unbound proteins.

-

Elution: The bound mannoproteins were eluted from the column using a competitive sugar, typically methyl-α-D-mannopyranoside or methyl-α-D-glucopyranoside (e.g., 0.2-0.5 M in the binding buffer).

-

Fraction Collection and Analysis: Eluted fractions were collected and analyzed for protein content and the presence of mannoproteins using techniques like SDS-PAGE and periodic acid-Schiff (PAS) staining for glycoproteins.

b) Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Western Blotting: